Dihydro-4,4-dimethyl-2(3H)-furanone CAS number lookup
Dihydro-4,4-dimethyl-2(3H)-furanone CAS number lookup
An In-depth Technical Guide to Dihydro-4,4-dimethyl-2(3H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-4,4-dimethyl-2(3H)-furanone, a member of the gamma-butyrolactone class of organic compounds, serves as a crucial building block in synthetic organic chemistry.[1] Gamma-butyrolactones are characterized by a five-membered ring containing a lactone functional group.[1][2] The structural rigidity and inherent functionality of this scaffold make it a valuable synthon for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies, offering insights for its application in research and development.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor. Dihydro-4,4-dimethyl-2(3H)-furanone is registered under CAS Number 13861-97-7 .[3][4][5] It is essential to distinguish this compound from its hydroxylated analog, DL-Pantolactone (CAS Number 79-50-5), which shares the same carbon skeleton but possesses a hydroxyl group at the 3-position.[6][7]
The core properties of Dihydro-4,4-dimethyl-2(3H)-furanone are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 13861-97-7 | [3][4][5] |
| Molecular Formula | C₆H₁₀O₂ | PubChem |
| Molecular Weight | 114.14 g/mol | PubChem |
| IUPAC Name | 4,4-dimethyloxolan-2-one | [5] |
| Synonyms | 4,4-Dimethylbutyrolactone, γ,γ-Dimethyl-γ-butyrolactone | [5] |
| SMILES | CC1(C)CC(=O)O1 | [4] |
| Purity (Typical) | >97% | [4] |
Synthesis and Mechanistic Considerations
The synthesis of γ-butyrolactones such as Dihydro-4,4-dimethyl-2(3H)-furanone often involves the cyclization of a linear precursor containing appropriately positioned functional groups. A common and effective strategy is the reduction of a corresponding succinic anhydride derivative, followed by acid-catalyzed intramolecular cyclization.
The choice of reducing agent is critical; sodium borohydride is frequently employed due to its selectivity and mild reaction conditions. The mechanism proceeds via the nucleophilic attack of the hydride on one of the carbonyl groups of the anhydride, leading to a carboxylate and an aldehyde intermediate. Subsequent workup with acid protonates the carboxylate and facilitates the intramolecular esterification (lactonization) to form the stable five-membered ring.
Caption: Generalized workflow for the synthesis of Dihydro-4,4-dimethyl-2(3H)-furanone.
Experimental Protocol: Generalized Synthesis
This protocol describes a representative method for synthesizing γ-butyrolactones from a succinic anhydride precursor.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted succinic anhydride in an anhydrous solvent such as Tetrahydrofuran (THF).
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Reduction: Cool the solution to 0°C using an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 5°C. The causality here is to control the exothermic reaction and prevent side reactions.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by acidification with hydrochloric acid (HCl) until the pH is ~2. This step is self-validating; effervescence indicates the neutralization of excess reducing agent, and the pH drop ensures the protonation required for cyclization.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. The multiple extractions ensure maximum recovery of the product.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude lactone via vacuum distillation or column chromatography to obtain the final, high-purity product.
Analytical Characterization
Accurate structural elucidation and purity assessment are non-negotiable in scientific research. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of Dihydro-4,4-dimethyl-2(3H)-furanone.
Chromatographic Analysis: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of Dihydro-4,4-dimethyl-2(3H)-furanone.[5] A reverse-phase method is typically suitable for this moderately polar compound.
Caption: Standard workflow for the HPLC analysis of Dihydro-4,4-dimethyl-2(3H)-furanone.
Experimental Protocol: HPLC Analysis
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Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water.[5] For Mass Spectrometry (MS) compatible methods, replace any non-volatile acids like phosphoric acid with formic acid.[5]
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
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Instrumentation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 210 nm or an MS detector.
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Injection Volume: 10 µL.
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Data Acquisition: Inject the sample and record the chromatogram. The retention time provides qualitative identification (when compared to a standard), while the peak area allows for quantitative purity assessment.
Spectroscopic Characterization
| Technique | Expected Signature | Rationale |
| Infrared (IR) | Strong absorption at ~1770 cm⁻¹ | Characteristic of the C=O stretch in a five-membered lactone ring.[8] |
| ¹H NMR | Singlet (~1.2 ppm, 6H), Two Triplets (~2.0 and ~2.5 ppm, 4H) | The gem-dimethyl protons would appear as a singlet. The two methylene groups (C2 and C3) would appear as triplets due to coupling with each other. |
| ¹³C NMR | Carbonyl carbon (~177 ppm), Quaternary carbon (~45 ppm), Two Methylene carbons (~35, ~30 ppm), Methyl carbons (~25 ppm) | Distinct signals corresponding to the unique carbon environments in the molecule. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 114 | Corresponds to the molecular weight of the compound. |
Applications in Drug Development and Research
The furanone core is a privileged scaffold in medicinal chemistry and specialty chemical synthesis.[9] While specific applications for Dihydro-4,4-dimethyl-2(3H)-furanone are proprietary or part of ongoing research, its utility can be understood through the lens of related structures.
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Chiral Intermediate: The lactone can be stereoselectively modified or used as a precursor to generate chiral centers, which is fundamental in the synthesis of enantiomerically pure pharmaceuticals.[9]
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Pharmacophore Component: The lactone ring can act as a bioisostere for other functional groups or serve as a key interaction point with biological targets.
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Precursor for Novel Compounds: It is a versatile starting material for creating more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science.[9] For instance, the related (R)-4-n-propyl-dihydrofuran-2(3H)-one is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[10]
Conclusion
Dihydro-4,4-dimethyl-2(3H)-furanone (CAS: 13861-97-7) is a valuable chemical building block with significant potential in various scientific domains. Its straightforward synthesis, stable structure, and versatile reactivity make it an important tool for chemists. This guide has provided a foundational understanding of its properties, synthesis, and analysis, offering a self-validating framework for its effective use in the laboratory. Continued exploration of this and related furanones is poised to contribute to advancements in drug discovery and materials science.
References
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National Institute of Standards and Technology. (n.d.). 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST Chemistry WebBook. Retrieved from [Link]
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FooDB. (2011). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751). Retrieved from [Link]
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SIELC Technologies. (2018). 2(3H)-Furanone, dihydro-4,4-dimethyl-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Gas Chromatography data for 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (.+/-.)-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 2(3H)-Furanone, dihydro-3,4-dimethyl-. Retrieved from [Link]
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PubChem. (n.d.). 2(3H)-Furanone, dihydro-3,5-dimethyl-, cis-. Retrieved from [Link]
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Human Metabolome Database. (2014). Showing metabocard for Dihydro-4,4-dimethyl-2(3H)-furanone (HMDB0061929). Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
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Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]
Sources
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